![molecular formula C17H11F3O4 B2527085 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one CAS No. 307544-90-7](/img/structure/B2527085.png)
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one, also known as HMC, is a synthetic compound that belongs to the class of flavonoids. HMC has been synthesized and studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and cancer progression. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. One area of future research is the development of more efficient synthesis methods for this compound. Another area of future research is the investigation of the potential use of this compound in combination with other anti-inflammatory and anti-cancer agents. Additionally, the potential use of this compound in other scientific research applications, such as neuroprotection and cardiovascular disease, should be explored.
Synthesis Methods
The synthesis of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one involves the reaction of 3-methylphenol with 2,4,5-trifluorobenzaldehyde in the presence of a base and a catalyst. The resulting intermediate is then reacted with 4-hydroxycoumarin to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity levels.
Scientific Research Applications
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been studied for its potential use as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-9-3-2-4-11(7-9)23-15-14(22)12-6-5-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGSJTAYEJIPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.